molecular formula C12H14ClN3 B1429159 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1171476-07-5

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1429159
CAS No.: 1171476-07-5
M. Wt: 235.71 g/mol
InChI Key: TZUIXGOGVZQKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15;/h1-5,9,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUIXGOGVZQKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738224
Record name 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171476-07-5
Record name 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the following steps:

  • Condensation Reaction: The starting materials, such as phenylhydrazine and ethyl acetoacetate, undergo a condensation reaction to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrazolo[4,3-c]pyridine core.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents onto the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

The compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit substantial antimicrobial properties. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans through disc diffusion methods and molecular docking studies .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In a series of pharmacological evaluations, it was found to possess lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. This suggests a potential for safer therapeutic use in managing inflammation .

Neurological Applications

Recent studies have explored the neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multi-step synthetic pathways that include cyclization reactions and functional group modifications. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated various synthesized pyrazolo derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics .
  • Neuroprotective Effects : In vitro studies demonstrated that specific derivatives could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests potential therapeutic roles in conditions like Alzheimer’s disease .
  • Anti-inflammatory Assessment : A comparative study assessed the anti-inflammatory effects of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine against Diclofenac in animal models. The findings showed reduced inflammation with fewer side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism by which 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Dihydrochloride
  • Molecular Formula : C₇H₁₂ClN₃ (dihydrochloride)
  • Molecular Weight : 173.64 g/mol .
  • Key Differences :
    • The methyl group at the 2-position reduces steric hindrance compared to the phenyl group in the target compound.
    • Lower molecular weight may enhance solubility but decrease metabolic stability due to increased susceptibility to oxidation .
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
  • CAS : 1172900-86-5
  • Molecular Formula : C₁₂H₁₃Cl₂N₃
  • Higher lipophilicity compared to the phenyl-substituted target compound may enhance blood-brain barrier penetration .

Functional Group Modifications

Oxazolyl-Substituted Derivatives
  • Examples : 12f, 12g, 12h (e.g., 3-(1,3-oxazol-5-yl)-1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride) .
  • Key Differences :
    • Oxazolyl groups at the 3-position introduce hydrogen-bonding capacity, improving interactions with biological targets like bacterial enzymes (e.g., ESKAPE pathogens).
    • Higher melting points (e.g., 142–143°C for 12f) suggest greater crystallinity compared to the phenyl-substituted target compound .
Trifluoromethyl-Substituted Derivatives
  • Examples : DS488 (C₁₇H₂₀ClF₃N₄), DS489 (C₂₂H₂₂ClF₃N₄) .
  • Key Differences :
    • The trifluoromethyl group enhances metabolic stability by resisting oxidation and reducing N-glucuronidation.
    • Increased molecular weight (e.g., 434.90 g/mol for DS489) may reduce solubility but improve target selectivity .

Pharmacokinetic and Metabolic Stability

  • Metabolic Stability :
    • The phenyl group in the target compound moderately resists oxidation but is susceptible to N-glucuronidation. Fluorinated analogs (e.g., DS488) show superior stability due to fluorine’s electron-withdrawing effects .
    • Rat liver microsome studies indicate that alkyl chains (e.g., methyl or ethyl substituents) are prone to oxidation, while aromatic substituents (phenyl, chlorophenyl) delay metabolism .

Crystallography and Conformation

  • Target Compound: No crystallographic data available.
  • Related Structures :
    • In analogs like 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, the pyrazolo ring adopts a semi-chair conformation, stabilized by N–H···O and π-π stacking interactions .

Biological Activity

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 1243440-67-6) is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄ClN₃
  • Molecular Weight : 235.71 g/mol
  • MDL Number : MFCD11045470

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds within the pyrazolo family often exhibit activity against multiple targets:

  • Dopamine Receptors : Similar compounds have shown potential as dopamine receptor modulators, which may influence neuropharmacological pathways.
  • Cyclin-dependent Kinases (CDKs) : Some derivatives exhibit potent inhibition of CDK2 and CDK9, suggesting potential applications in cancer therapy by inhibiting cell proliferation .

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-b]pyridines can inhibit tumor cell proliferation effectively. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines such as HeLa and HCT116 .
CompoundCell LineIC₅₀ (µM)Selectivity
Pyrazolo derivativeHeLa0.36High
Pyrazolo derivativeHCT1161.8Moderate

Platelet Aggregation Inhibition

Research has indicated that related compounds can inhibit platelet aggregation induced by various agents. This activity suggests potential therapeutic applications in preventing thrombotic events:

  • Ticlopidine Analogue Studies : A study involving ticlopidine (a structurally related compound) demonstrated significant inhibition of platelet aggregation and reduced metastasis in rodent models .

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the effects of a pyrazolo derivative on human tumor cell lines and reported a substantial reduction in proliferation rates compared to controls .
  • Inhibition of Platelet Aggregation :
    • In preclinical trials with rodent models, ticlopidine exhibited a marked decrease in pulmonary metastasis when administered orally alongside significant inhibition of platelet aggregation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of phenylhydrazine derivatives with cyclic ketones. For example, heating a suspension of 3,5-diarylidenpiperidone-4 with phenylhydrazine hydrochloride in methanol at 70°C for 4–6 hours yields pyrazolo-pyridine derivatives . Optimization includes adjusting reaction temperature, solvent polarity, and stoichiometry. Microwave-assisted synthesis (e.g., using PdCl₂(PPh₃)₂ in DMF) can improve yields and reduce reaction time .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, in pyrazolo[4,3-c]pyridine derivatives, characteristic peaks include aromatic protons (δ 7.2–8.1 ppm) and methylene groups in the tetrahydro ring (δ 2.5–3.5 ppm) . Purity can be assessed via HPLC with UV detection at 254 nm, ensuring ≥98% purity for biological assays .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For short-term use (1–2 weeks), –4°C is acceptable, but long-term storage requires desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction setup (e.g., inert atmosphere vs. ambient conditions). For instance, yields for Pd-catalyzed couplings drop significantly if trace oxygen is present . Systematic reproducibility studies, including strict control of moisture and oxygen, are recommended. Use kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein kinases (e.g., CDK2 or Aurora kinase) can predict binding affinities. Validate with MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Correlate computational results with in vitro kinase inhibition assays .

Q. How can researchers design analogs to improve solubility without compromising bioactivity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., –OH, –NH₂) at the 5-position of the pyridine ring or replace the phenyl group with heteroaromatic rings (e.g., pyridyl). Solubility can be quantified via shake-flask method in PBS (pH 7.4), while bioactivity is tested using kinase inhibition assays .

Data Analysis and Experimental Design

Q. What strategies mitigate byproduct formation during the synthesis of tetrahydro-pyrazolo-pyridines?

  • Methodological Answer : Byproducts like dimeric adducts form via competing Michael addition. Suppress this by using excess hydrazine (1.5–2.0 equivalents) and low temperatures (0–5°C) during initial condensation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How should researchers address discrepancies in melting points reported for similar compounds?

  • Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate pure forms .

Tables of Comparative Data

Synthetic Method Yield (%)Purity (%)Key ConditionsReference
Microwave-assisted coupling78–85≥99PdCl₂(PPh₃)₂, DMF, 120°C
Conventional cyclocondensation52–6595–98MeOH, 70°C, 6 h
Acid-catalyzed hydrolysis9098HCl (1M), 50°C, 2 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.